3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 656801-73-9
Cat. No.: VC8401001
Molecular Formula: C14H10ClN3O2
Molecular Weight: 287.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 656801-73-9 |
|---|---|
| Molecular Formula | C14H10ClN3O2 |
| Molecular Weight | 287.7 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C14H10ClN3O2/c15-10-5-3-9(4-6-10)8-18-13(19)12-11(17-14(18)20)2-1-7-16-12/h1-7H,8H2,(H,17,20) |
| Standard InChI Key | TWCWNEXJUHEAFL-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)N=C1 |
| Canonical SMILES | C1=CC2=C(C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)N=C1 |
Introduction
3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridopyrimidine family. It features a pyrido[3,2-d]pyrimidine core with a 4-chlorobenzyl substituent, which plays a crucial role in its interaction with biological targets. This compound has garnered significant attention due to its potential therapeutic applications, particularly in inhibiting cell cycle progression by targeting cyclin-dependent kinases.
Synthesis Methods
The synthesis of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. A common method includes the condensation of 4-chlorobenzylamine with a pyrimidine derivative under reflux conditions, often in the presence of a base like sodium methoxide in butanol.
Mechanism of Action
This compound primarily targets cyclin-dependent kinase 2 (CDK2), inhibiting its activity and disrupting cell cycle progression. CDK2 plays a crucial role in the phosphorylation of key components necessary for cell proliferation.
Biochemical Analysis
3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant anti-proliferative effects on various cell lines, including MCF-7, HCT-116, and HepG-2. Its interaction with CDK2 is central to its biological activity, affecting pathways related to cell cycle regulation.
Pharmacokinetics
In silico ADME studies suggest that the compound has suitable pharmacokinetic properties, making it a promising candidate for drug development.
Comparison with Similar Compounds
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